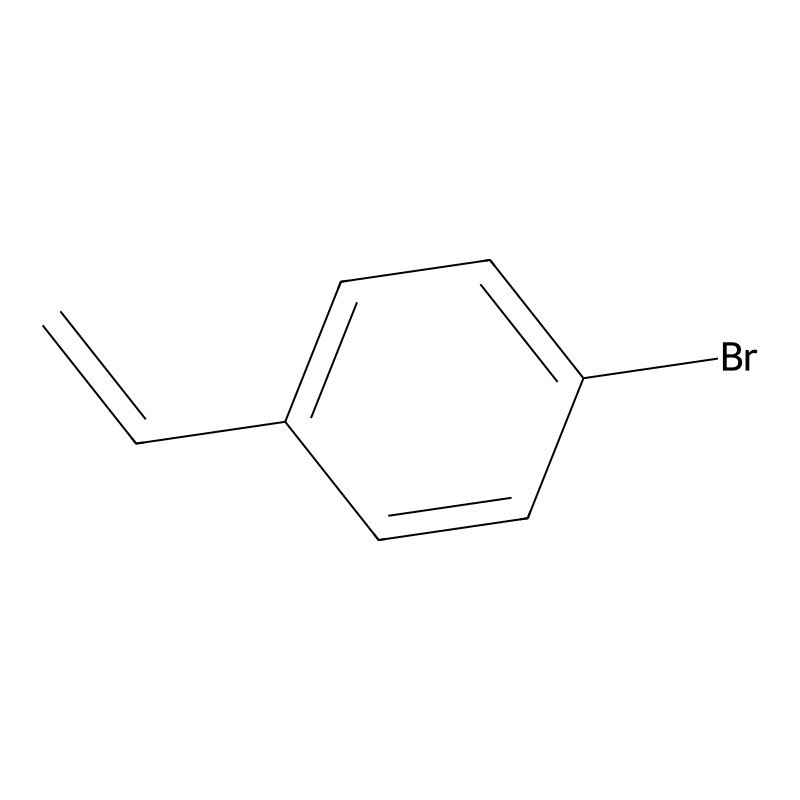

4-Bromostyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Studying Structure-Activity Relationships (SAR)

Scientists utilize 4-Bromostyrene to investigate the structure-activity relationships (SAR) of the vinyl group in styrene, another vital industrial chemical []. By comparing the reactivity and properties of 4-Bromostyrene with styrene, researchers can gain insights into how the presence of a bromine atom on the aromatic ring influences the behavior of the vinyl group. This knowledge is crucial for designing new materials with desired properties and understanding the potential impact of modifications on existing molecules.

Investigating Photochemical Growth of Self-Assembled Monolayers (SAMs)

4-Bromostyrene plays a role in research exploring the photochemical growth of Br-terminated self-assembled monolayers (SAMs) []. SAMs are ordered assemblies of molecules on a surface, and understanding their growth mechanism is essential for various applications, such as developing biosensors, corrosion protection, and molecular electronics. By studying how light exposure influences the growth of SAMs formed by 4-Bromostyrene molecules, researchers can gain valuable insights into the factors controlling the formation and properties of these intricate structures.

Synthesis of Silsesquioxanes

4-Bromostyrene serves as a building block in the synthesis of silsesquioxanes, a class of cage-like silicon-oxygen compounds with diverse applications []. Through various chemical reactions, researchers can incorporate 4-Bromostyrene units into the silsesquioxane structure, leading to materials with unique properties. These modified silsesquioxanes can be explored for potential applications in areas like drug delivery, catalysis, and electronic materials.

4-Bromostyrene is a para-halogenated derivative of styrene, characterized by the presence of a bromine atom at the fourth position of the benzene ring. Its molecular formula is and it has a molecular weight of 183.05 g/mol. The compound appears as a light greenish-yellow liquid with a melting point of approximately 4.5 °C and a boiling point of around 89 °C at 16 mm Hg . It is miscible with ethanol, ether, and benzene, making it versatile for various chemical applications .

- Heck Reaction: It is commonly used in the Heck reaction to synthesize poly(1,4-phenylenevinylene), which is important for organic electronics .

- Alkene Cross-Metathesis: This compound is instrumental in synthesizing nitroolefins via alkene cross-metathesis, highlighting its utility in organic synthesis .

- Photo

While specific biological activities of 4-Bromostyrene have not been extensively documented, compounds with similar structures often exhibit varying degrees of biological activity. Some studies suggest potential cytotoxic effects, but comprehensive assessments are necessary to establish its safety and efficacy in biological contexts .

Several methods exist for synthesizing 4-Bromostyrene:

- From 1-Bromo-4-(1,2-dibromoethyl)benzene: This method involves a series of reactions that yield 4-Bromostyrene with high efficiency (up to 93% yield) under specific conditions .

- Sonogashira Coupling: Utilizing palladium catalysts, this method allows for the formation of 4-Bromostyrene from aryl halides and terminal alkynes .

- Other Synthetic Routes: Various other synthetic pathways have been documented, including those involving indium powder and vanadium trichloride under sonication conditions .

4-Bromostyrene finds applications across various fields:

- Organic Electronics: It is used in the production of conductive polymers and as a building block for organic light-emitting diodes .

- Material Science: The compound serves as a precursor in synthesizing epoxy resin composites and other polymeric materials .

- Chemical Research: It is utilized in structure-activity relationship studies to investigate the properties of styrene derivatives .

Several compounds are structurally similar to 4-Bromostyrene. Here are some notable examples:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Styrene | Vinyl aromatic hydrocarbon | Basic structure without halogen substitution |

| 3-Bromostyrene | Para-brominated styrene | Bromine at the third position affects reactivity differently |

| 4-Chlorostyrene | Para-chlorinated styrene | Similar applications but different reactivity due to chlorine |

| Bromobenzene | Aromatic compound | Lacks vinyl group; different reactivity profile |

Uniqueness of 4-Bromostyrene

What sets 4-Bromostyrene apart from these similar compounds is its specific para-bromination, which influences its reactivity in cross-coupling reactions and its utility as a precursor in various synthetic pathways. Its role in organic electronics and material science further emphasizes its unique position among styrenic compounds.

IUPAC Name: 1-Bromo-4-ethenylbenzene.

Synonyms: p-Bromostyrene, 1-bromo-4-vinylbenzene, benzene-1-bromo-4-ethenyl.

Molecular Formula: C₈H₇Br.

Molecular Weight: 183.05 g/mol.

Structural Features:

- Core Architecture: A benzene ring substituted with a bromine atom at the para position and a vinyl (-CH=CH₂) group.

- Bond Geometry: The vinyl group introduces planarity, enabling conjugation with the aromatic ring. Nuclear magnetic resonance (NMR) studies confirm a planar ground-state structure with torsional motion frequencies near 80 cm⁻¹.

- Electron Distribution: The bromine atom acts as an electron-withdrawing group, polarizing the ring and enhancing electrophilic substitution reactivity.

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 4.5°C | |

| Boiling Point | 214.3°C (760 mmHg) | |

| Density | 1.40 g/cm³ (20°C) | |

| Refractive Index | 1.594 (20°C, 589 nm) | |

| Flash Point | 75.6°C (closed cup) |

Historical Development and Discovery

Early Synthesis Methods:

4-Bromostyrene was first synthesized in the mid-20th century via dehydrohalogenation of 4-bromo-(1-chloroethyl)benzene using potassium hydrogen sulfate. Early procedures involved vacuum distillation to isolate the product, yielding ~64% purity.

Advancements in Catalysis:

- Quaternary Ammonium Salts: Improved yields (80–82.5%) were achieved using phase-transfer catalysts like aliquat 336, which facilitated hydroxide ion transfer into organic phases.

- Metal-Mediated Reactions: Modern protocols employ indium/vanadium trichloride systems in tetrahydrofuran (THF), achieving 93% yield under sonication.

Industrial Production:

Commercial synthesis stabilized the compound with inhibitors (e.g., 0.1% 4-tert-butylcatechol) to prevent polymerization during storage.

Role in Modern Synthetic Chemistry

Cross-Coupling Reactions:

- Heck Reaction: 4-Bromostyrene couples with aryl halides (e.g., 2-bromo-6-methoxynaphthalene) via palladium catalysis to form conjugated diarylethenes, critical for organic electronics.

$$

\text{Ar–Br} + \text{CH₂=CH–C₆H₄–Br} \xrightarrow{\text{Pd}^0} \text{Ar–CH=CH–C₆H₄–Br} + \text{HBr}

$$ - Sonogashira Coupling: Used to synthesize alkyne-functional polymers from poly(4-bromostyrene) precursors, enabling applications in optoelectronics.

Polymer Chemistry:

- Nitroxide-Mediated Polymerization (NMP): Produces well-defined poly(4-bromostyrene) with controlled molecular weights (8–70 kg/mol).

- Post-Polymerization Modification: Bromine substituents allow functionalization via Suzuki-Miyaura or click chemistry, creating stimuli-responsive materials.

Radical Chemistry:

- 1,6-Radical Migration: Recent work demonstrates 4-bromostyrene’s utility in photoinduced remote radical reactions, forming diboron or alkenylated products with high E/Z selectivity.

- Self-Assembled Monolayers (SAMs): Bromine-terminated SAMs on gold surfaces enable precise nanoscale patterning for sensor technologies.

Supramolecular Applications:

Industrial Synthesis Pathways

Industrial production of 4-bromostyrene employs several established methodologies designed to achieve high yields and optimal purity levels. The primary industrial approach involves the bromination of styrene using bromine or specialized brominating agents under carefully controlled reaction conditions . This direct bromination method ensures high yield and purity when temperature, pressure, and reactant stoichiometry are precisely maintained .

A significant industrial pathway utilizes the molten salt dehydrohalogenation process, as described in patent literature [3]. This method involves contacting alpha-bromoethyl bromobenzene or beta-bromoethyl bromobenzene with alkanol in the presence of molten alkali metal bromide or alkaline earth bromide at temperatures ranging from 250°C to 500°C [3]. The reactants are advantageously passed through a bed of molten salt and rapidly quenched after passage through the reaction zone [3].

Alternative industrial routes employ dehydrohalogenation of haloethyl brominated benzenes using quaternary ammonium salts and aqueous sodium hydroxide [2]. This reverse phase transfer process occurs with quaternary ammonium compounds that cannot extract hydroxide anion to the organic phase, promoting elimination through formation of quaternary ammonium halide-hydrogen halide adducts neutralized at the interface by hydroxide base [2].

The continuous production methodology represents another significant industrial approach [25]. This process involves continuously feeding styrene bromohydrin or 4-methyl-styrene bromohydrin to a treatment zone containing non-alkaline dehydrating agents at temperatures exceeding 100°C, followed by high vacuum distillation at temperatures above 205°C [25]. The prepared compound and formed water are distilled simultaneously as they form during the reaction, with continuous feeding of additional reactants to maintain the reaction [25].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of 4-bromostyrene encompasses diverse methodologies adapted for smaller scale operations and specialized research applications. The vanadium-indium catalyzed approach represents a notable laboratory technique [1]. This procedure utilizes indium powder (230 milligrams, 2.0 millimoles), vanadium trichloride (157 milligrams, 1.0 millimole), and tetrahydrofuran (4 milliliters) in a 10-milliliter round-bottomed flask [1]. The mixture undergoes sonication for 30 minutes to produce a solution of low-valent vanadium-indium complex, followed by addition of 1,2-dibromo-1,2-diphenylethane (170 milligrams, 0.5 millimoles) and stirring for 3 minutes at room temperature [1].

Grignard-based synthetic approaches provide another versatile laboratory method [6]. The preparation involves reaction of 4-bromostyrene (18.3 grams, 100 millimoles) with magnesium (4.8 grams, 200 millimoles) in dry tetrahydrofuran (200 milliliters) to form the Grignard reagent [6]. Chlorodiphenylphosphine (22 grams, 100 millimoles) is subsequently added dropwise at -15°C under nitrogen atmosphere, followed by stirring for 3 hours [6]. The reaction mixture is then treated with 10% aqueous ammonium chloride at 0°C, extracted with ethyl acetate, and washed sequentially with saturated sodium bicarbonate solution and brine [6].

The Hunsdiecker reaction represents a specialized laboratory approach for beta-bromostyrene synthesis, which can be adapted for 4-bromostyrene preparation . This catalytic reaction involves decarboxylation of cinnamic acid derivatives in the presence of bromine and silver salt catalysts . Microwave-assisted conversion methods utilizing polymer-supported bromo derivatives of 2-pyrrolidone have also been developed for enhanced reaction efficiency .

Dehydrohalogenation methodologies constitute another important category of laboratory techniques [17]. These processes involve heating haloethyl bromobenzene substrates with tertiary alcohols in the presence of phase transfer catalysts in alkaline medium [17]. The reaction typically employs tetraalkyl quaternary ammonium halides with 8-17 carbon atoms, with triethylpentyl ammonium bromide being preferred due to its ability to optimize t-butoxide solubility in organic medium [17]. Reaction temperatures range from 0°C to 150°C, preferably between 20°C and 45°C [17].

Purification and Stabilization Strategies

Purification of 4-bromostyrene requires specialized techniques due to its tendency toward polymerization at elevated temperatures. Vacuum distillation represents the primary purification method, conducted under reduced pressure to lower the boiling point and minimize polymerization risks [36]. The compound distills at 47-48°C under 32 torr pressure, yielding clear, colorless mobile liquid [37]. Distillation must be ceased when the stillhead temperature exceeds 50°C to prevent degradation [37].

Column chromatography provides an alternative purification approach, particularly effective for removing impurities and unreacted starting materials [1]. The crude product undergoes purification using silica gel column chromatography with hexane:ethyl acetate (10:1) as the eluent system [1]. This method enables separation of 4-bromostyrene from higher-boiling compounds and polymerization products [1].

Steam distillation techniques offer specialized applications for certain synthetic routes [25]. The process involves collecting approximately 1 liter of distillate, followed by extraction of the aqueous distillate with chloroform portions, which are combined and dried over anhydrous drying agents [35]. This method proves particularly effective when dealing with thermally sensitive reaction mixtures [35].

Recrystallization methods find application in specialized purification scenarios [25]. The crude reaction product undergoes distillation at approximately 15 millimeters mercury with acid potassium sulfate and trace amounts of hydroquinone to approximately 210°C in the vapor phase [25]. The distillate is separated from the water layer and fractionated to obtain crystallized product, which can be further purified through recrystallization from alcohol [25].

| Purification Method | Operating Conditions | Yield Range | Purity Achieved |

|---|---|---|---|

| Vacuum Distillation | 32 torr, 47-48°C | 65-70% | >97% |

| Column Chromatography | Hexane:EtOAc (10:1) | 85-94% | >95% |

| Steam Distillation | Atmospheric pressure | 75-80% | >95% |

| Recrystallization | Alcohol solvent | 70-85% | >99% |

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant